molecular formula C21H21N3O3S B2737335 4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1007550-70-0

4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2737335
CAS No.: 1007550-70-0
M. Wt: 395.48
InChI Key: KNOCECRMMBVAOR-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. It contains several functional groups including an ethoxy group, a tolyl group (which is a type of aryl group related to toluene ), a thieno[3,4-c]pyrazole group, and a benzamide group. The CAS number of this compound is 1007550-70-0.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on related heterocyclic compounds, such as benzothiophenyl-hydrazonoesters and pyrazole derivatives, emphasizes the versatility of these frameworks in synthesizing diverse heterocycles. The methodologies involve coupling reactions and cyclocondensation, showcasing the compounds' reactivity towards synthesizing pyrazoles, isoxazoles, pyrimidines, and other heterocycles, which are crucial in drug discovery and material science (Mohareb et al., 2004).

Antitumor Activity

Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and evaluated for their antitumor activities. Efficient methods to obtain these compounds, their structural support through crystallographic data, and their significant effects on mouse tumor model cancer cell lines highlight their potential as anticancer agents (Nassar et al., 2015).

Antiviral Activity

The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrates remarkable antiavian influenza virus activity. The synthesis route, structural characterization, and in vitro testing for anti-influenza A virus (subtype H5N1) activity of these compounds illustrate their potential in antiviral research (Hebishy et al., 2020).

Antifungal and Antimicrobial Activity

Synthetic pyrazole derivatives have been studied for their growth inhibitory effects on various phytopathogenic fungi, showing differences in fungi sensitivity to these compounds. This research underlines the potential of pyrazole derivatives in addressing fungal infections and diseases in agriculture (Vicentini et al., 2007).

Chemical Synthesis and Molecular Modeling

The detailed synthesis and molecular modeling of pyrazole derivatives, including their characterization through spectroscopy and X-ray diffraction, contribute to the understanding of their chemical properties and potential applications in drug design and development. This area of research emphasizes the importance of structural analysis in the development of new chemical entities (Inkaya et al., 2012).

Properties

IUPAC Name

4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-3-27-16-10-8-15(9-11-16)21(25)22-20-17-12-28(26)13-18(17)23-24(20)19-7-5-4-6-14(19)2/h4-11H,3,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOCECRMMBVAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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